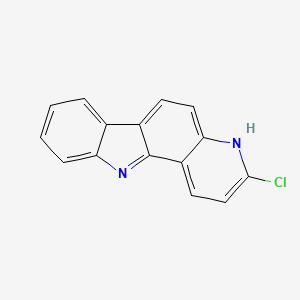
11H-Pyrido(3,2-a)carbazole, 3-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-Pyrido(3,2-a)carbazole, 3-chloro- is a heterocyclic aromatic compound with the molecular formula C15H9ClN2. It is a derivative of pyridocarbazole, where a chlorine atom is substituted at the third position of the pyrido ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-chloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst, which can yield the desired product in high yields within a short reaction time .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high purity and yield on a larger scale.
Types of Reactions:
Substitution Reactions: The chlorine atom in 11H-Pyrido(3,2-a)carbazole, 3-chloro- can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: 11H-Pyrido(3,2-a)carbazole, 3-chloro- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the production of dyes, pigments, and other industrial chemicals. It can also be used in the development of organic electronic materials.
Mecanismo De Acción
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
11H-Pyrido(3,2-a)carbazole: The parent compound without the chlorine substitution.
3-Bromo-11H-pyrido(3,2-a)carbazole: A similar compound with a bromine atom instead of chlorine.
11H-Pyrido(3,2-a)carbazole, 3-methyl-: A derivative with a methyl group at the third position.
Uniqueness: The presence of the chlorine atom in 11H-Pyrido(3,2-a)carbazole, 3-chloro- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs and valuable for specific applications in research and industry.
Propiedades
Número CAS |
127040-42-0 |
|---|---|
Fórmula molecular |
C15H9ClN2 |
Peso molecular |
252.70 g/mol |
Nombre IUPAC |
3-chloro-4H-pyrido[3,2-a]carbazole |
InChI |
InChI=1S/C15H9ClN2/c16-14-8-6-11-13(17-14)7-5-10-9-3-1-2-4-12(9)18-15(10)11/h1-8,17H |
Clave InChI |
SMRNNSZFOBELLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=C4C(=CC=C(N4)Cl)C3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


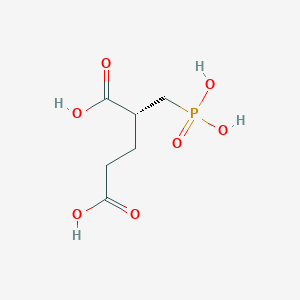

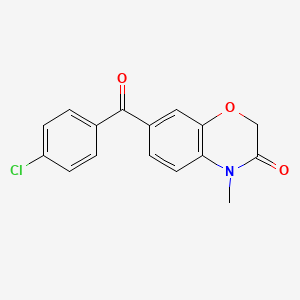


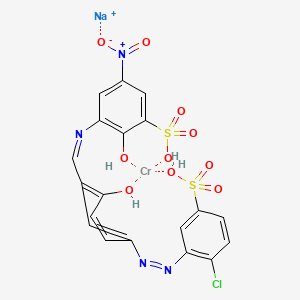



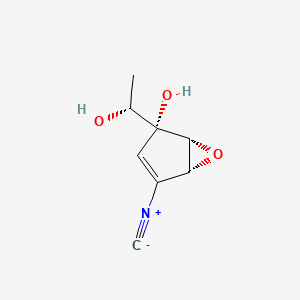
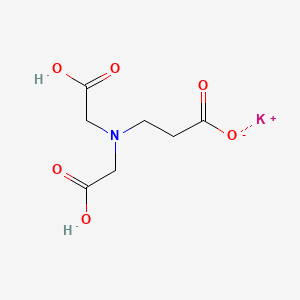

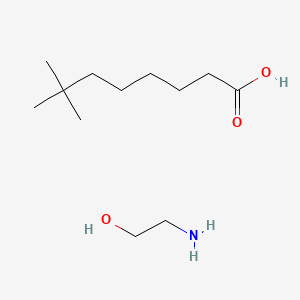
![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)
